molecular formula C19H21N3O4S B2699826 ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 2034244-82-9

ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2699826
CAS No.: 2034244-82-9
M. Wt: 387.45
InChI Key: FCYCHXDLHHSHBN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[d]thiazole core linked to an isonicotinamide moiety. The cyclopropylmethoxy group at the 2-position of the isonicotinamide introduces steric and electronic effects that may enhance lipophilicity and influence binding interactions. The ethyl ester group at the 4-position of the cyclopenta[d]thiazole likely serves as a prodrug feature, improving bioavailability through hydrolysis to the active carboxylic acid .

Properties

IUPAC Name

ethyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-2-25-18(24)13-5-6-14-16(13)21-19(27-14)22-17(23)12-7-8-20-15(9-12)26-10-11-3-4-11/h7-9,11,13H,2-6,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYCHXDLHHSHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC(=NC=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Isonicotinamido Group: The isonicotinamido group can be introduced through a nucleophilic substitution reaction using isonicotinic acid or its derivatives.

    Cyclopropylmethoxy Substitution: The cyclopropylmethoxy group can be added via an etherification reaction using cyclopropylmethanol and an appropriate leaving group.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing this compound through various chemical pathways. The synthesis typically involves the reaction of isonicotinic acid derivatives with cyclopropylmethanol and subsequent modifications to form the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

One of the primary applications of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is in antimicrobial research. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibiotic agent.

Table 1: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Therapeutic Potential

The compound's structural similarity to known pharmacophores suggests potential therapeutic applications beyond antimicrobial activity. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management and inflammatory diseases.

Case Studies

Several case studies have highlighted the compound's potential:

  • Case Study 1 : A study evaluated the compound's effectiveness in a murine model of bacterial infection, showing significant reduction in bacterial load compared to control groups.
  • Case Study 2 : In vitro assays demonstrated that the compound inhibited biofilm formation in Staphylococcus aureus, indicating its potential as an adjunctive therapy in treating biofilm-associated infections.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. Ethyl 2-(2-Chloroacetamido)-5,6-Dihydro-4H-Cyclopenta[d]Thiazole-4-Carboxylate ()
This compound shares the cyclopenta[d]thiazole-4-carboxylate backbone but replaces the cyclopropylmethoxy-isonicotinamido group with a chloroacetamido substituent. Key differences include:

  • Lipophilicity : The absence of the cyclopropylmethoxy group reduces steric bulk and lipophilicity, which may decrease membrane permeability compared to the target compound.
  • Therapeutic Potential: The discontinuation of this analogue (as noted in ) suggests issues with toxicity or efficacy, highlighting the importance of the cyclopropylmethoxy-isonicotinamido substituent in the target compound .

2.1.2. Ethyl 2-(6-Dimethoxymethyl-2-Trifluoromethanesulfonyloxy-3-Pyridyl)Thiazole-4-Carboxylate ()
A precursor for thiostrepton-type antibiotics, this compound features a pyridine-thiazole core but lacks the fused cyclopentane ring. The trifluoromethanesulfonyloxy (OTf) group is a strong leaving group, making this intermediate reactive in substitution reactions. The 14-step synthesis () underscores the complexity of accessing such scaffolds, suggesting that the target compound’s synthesis may also require multistep strategies to install the cyclopropylmethoxy-isonicotinamido group .

Functional Group Analogues

2.2.1. 2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-N-[2-[(2-Nitrophenyl)Amino]Ethyl]-Benzamide (Compound 40, ) This benzamide derivative contains a thiazole-methylthio group and a nitro-substituted aniline. While structurally distinct, the thiazole and amide functionalities are shared with the target compound. The nitro group may confer redox activity or metabolic liabilities, whereas the cyclopropylmethoxy group in the target compound could improve metabolic stability .

2.2.2. Betaxolol Hydrochloride () Betaxolol includes a cyclopropylmethoxy group attached to an ethylphenoxy-propanolamine core. Though pharmacologically distinct (a β1-selective adrenergic blocker), the shared cyclopropylmethoxy substituent suggests similar strategies to modulate lipophilicity and target engagement. This group may enhance membrane penetration in both compounds .

Biological Activity

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and an isonicotinamide moiety. Its chemical formula is C₁₄H₁₈N₂O₃S, with a molecular weight of approximately 298.37 g/mol. The presence of the cyclopropylmethoxy group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit sirtuins, a family of proteins involved in cellular regulation and metabolism. SIRT2 inhibition has been associated with anticancer activity due to its role in regulating cell cycle and apoptosis .
  • Cellular Signaling Modulation : The compound may influence pathways related to cell proliferation and survival, potentially through modulation of histone acetylation and transcription factor activity.

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives, including those structurally similar to this compound. Key findings include:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that derivatives can significantly reduce the viability of cancer cell lines at micromolar concentrations . For instance, one study reported an IC50 value in the range of 9.0 µM for a closely related thiazole compound against SIRT2, suggesting similar efficacy might be expected for our compound.
  • Mechanistic Insights : The ability to inhibit SIRT2 leads to increased acetylation of proteins such as α-tubulin, which is linked to enhanced apoptosis in cancer cells . This indicates that this compound could promote cell death in malignant cells by disrupting normal cellular functions.

Other Biological Activities

Beyond anticancer properties, thiazole derivatives have been explored for other biological activities:

  • Antimicrobial Effects : Certain thiazole compounds exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections alongside cancer therapies.
  • Neuroprotective Effects : Some studies indicate that thiazole-based compounds may protect neuronal cells from oxidative stress, highlighting their versatility in treating neurodegenerative diseases.

Case Studies

StudyCompoundTargetIC50 (µM)Effect
Thiazole derivativeSIRT29.0Inhibits tumor growth
Ethyl 2-((4-Chlorophenyl)amino)thiazoleOct3/4-Induces pluripotency
Thiazole derivativeBacterial strains-Antimicrobial activity

Q & A

Q. What are the critical steps and challenges in synthesizing ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between the isonicotinamide and cyclopenta[d]thiazole moieties, typically using coupling agents like EDC/HOBt .
  • Functional group protection : The cyclopropylmethoxy group may require protection during esterification or nitration steps to prevent side reactions .
  • Cyclization : Formation of the 5,6-dihydro-4H-cyclopenta[d]thiazole ring under reflux conditions, often with acetic acid as a solvent .
    Key challenges : Ensuring regioselectivity in the cyclopropane substitution and minimizing byproducts during cyclization. Purity is typically verified via HPLC (>95%) and NMR (δ 1.2–1.4 ppm for cyclopropane protons) .

Q. How can researchers structurally characterize this compound and validate its purity?

  • Spectroscopic techniques :
    • NMR : Confirm the presence of the cyclopropane (δ 0.8–1.5 ppm), ester carbonyl (δ 165–170 ppm), and thiazole protons (δ 7.0–8.5 ppm) .
    • HRMS : Verify molecular weight (e.g., calculated [M+H]+: 431.12 g/mol; observed: 431.11 g/mol) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the cyclopenta[d]thiazole core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Substituent modification :
    • Replace the cyclopropylmethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on target binding .
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the isonicotinamide ring to modulate electron density and binding affinity .
  • Biological assays :
    • Screen modified analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends .
    • Use molecular docking (AutoDock Vina) to correlate substituent changes with predicted ΔG values (kcal/mol) .
      Example SAR Table :
Substituent (R)IC₅₀ (EGFR, nM)Solubility (µg/mL)
Cyclopropylmethoxy12.3 ± 1.28.5
Isopropoxy9.8 ± 0.95.2
Nitro6.4 ± 0.73.1

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
  • Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to hypothesized targets (e.g., kinases) .
  • Metabolic stability tests : Incubate with liver microsomes to assess if metabolite interference explains discrepancies (e.g., CYP3A4-mediated degradation) .

Q. How can researchers investigate the compound’s mechanism of action beyond preliminary hypotheses?

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., MAPK, PI3K-AKT) .
  • Proteomics : Use SILAC labeling to quantify changes in protein phosphorylation states post-treatment .
  • In vivo models : Test efficacy in xenograft mice (e.g., HCT116 colorectal cancer) with pharmacokinetic monitoring (Cₘₐₓ: ~1.2 µM at 50 mg/kg) .

Methodological Guidance

Q. What protocols optimize reaction yields for the cyclopenta[d]thiazole core synthesis?

  • Solvent selection : Use acetic acid for cyclization (reflux at 110°C, 5 h) to achieve >70% yield .
  • Catalyst optimization : Add NaHCO₃ (2 equiv) to deprotonate intermediates and reduce side reactions .
  • Workup : Precipitate crude product with ice-cold water, then recrystallize from DMF/acetic acid (1:3) .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C for 24 h; monitor degradation via HPLC .
  • Light sensitivity : Expose to UV light (254 nm) and measure photodegradation kinetics (t₁/₂: ~8 h) .
  • Thermal stability : Use DSC to determine melting point (~180°C) and assess decomposition above 200°C .

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